molecular formula C37H35N3O7 B160703 Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- CAS No. 67219-55-0

Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-

Cat. No. B160703
CAS RN: 67219-55-0
M. Wt: 633.7 g/mol
InChI Key: MYSNCIZBPUPZMQ-UHFFFAOYSA-N
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Description

N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Scientific Research Applications

N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine involves the inhibition of DNA synthesis. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of DNA synthesis and induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases, apoptotic pathways, and cell cycle regulation .

Biochemical Analysis

Biochemical Properties

N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .

Cellular Effects

N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine involves the protection of the nucleoside with benzoyl and dimethoxytrityl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the protection and deprotection steps. The specific synthetic route may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can introduce new functional groups into the nucleoside structure .

Comparison with Similar Compounds

Similar Compounds

    N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-3?-deoxycytidine: Another nucleoside analog with similar protective groups.

    N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-O-methylcytidine: A modified nucleoside with an additional methyl group.

Uniqueness

N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine is unique due to its specific protective groups and its ability to inhibit DNA synthesis effectively. Its structure allows for targeted interactions with DNA polymerases and other enzymes, making it a valuable compound in anticancer research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound 'Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-' involves the protection of cytidine followed by the selective benzoylation of the 5'-OH group. The resulting intermediate is then subjected to a series of reactions to introduce the bis(4-methoxyphenyl)phenylmethyl group at the 2'-position of the deoxyribose sugar.", "Starting Materials": [ "Cytidine", "Benzoyl chloride", "4-Dimethylaminopyridine (DMAP)", "Triethylamine", "Bis(4-methoxyphenyl)phenylmethanol", "N,N-Dimethylformamide (DMF)", "Methanol", "Sodium hydride (NaH)", "Bromomethylbenzene" ], "Reaction": [ "Step 1: Protection of cytidine", "Cytidine is dissolved in a mixture of DMF and methanol. NaH is added to the mixture to generate the sodium salt of cytidine. The solution is then cooled to 0°C and treated with methyl iodide to protect the 2'-OH group of the deoxyribose sugar.", "Step 2: Benzoylation of 5'-OH group", "The protected cytidine intermediate is dissolved in DMF and treated with benzoyl chloride, DMAP and triethylamine. The reaction mixture is stirred at room temperature for several hours to allow for selective benzoylation of the 5'-OH group.", "Step 3: Introduction of bis(4-methoxyphenyl)phenylmethyl group", "Bis(4-methoxyphenyl)phenylmethanol is dissolved in DMF and treated with sodium hydride to generate the sodium salt of the alcohol. The benzoylated cytidine intermediate is then added to the solution and stirred at room temperature to allow for the introduction of the bis(4-methoxyphenyl)phenylmethyl group at the 2'-position of the deoxyribose sugar.", "Step 4: Bromomethylation of bis(4-methoxyphenyl)phenylmethyl group", "The final intermediate is dissolved in DMF and treated with bromomethylbenzene and triethylamine. The reaction mixture is stirred at room temperature for several hours to allow for the bromomethylation of the bis(4-methoxyphenyl)phenylmethyl group.", "Step 5: Deprotection", "The final product is obtained by deprotecting the 2'-OH group using acidic conditions." ] }

CAS RN

67219-55-0

Molecular Formula

C37H35N3O7

Molecular Weight

633.7 g/mol

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43)

InChI Key

MYSNCIZBPUPZMQ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O

Appearance

Powder

Other CAS RN

67219-55-0

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
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Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
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Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
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Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
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Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
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Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-

Q & A

Q1: What is the role of N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine in oligonucleotide synthesis?

A1: N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine serves as a protected building block in the synthesis of oligodeoxycytidylyl-phosphorothioates [1, 2]. The 4,4'-dimethoxytrityl (DMT) group protects the 5'-hydroxyl group, allowing for regioselective reactions at the 3' end. The benzoyl group protects the exocyclic amine on the cytosine base, preventing unwanted side reactions during oligonucleotide assembly.

Q2: How is the stereochemistry of the phosphorothioate linkage controlled using N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine?

A2: The provided research highlights two approaches for controlling stereochemistry during phosphorothioate oligonucleotide synthesis:

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